BenchChemオンラインストアへようこそ!

2-[4-(propan-2-yl)phenoxy]-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide

VEGFR-2 angiogenesis anticancer

This N-substituted pyrazole acetamide is a synthetic small molecule designed for VEGFR-2 kinase inhibition. The 4-(propan-2-yl)phenoxy group is structurally critical for target engagement; unsubstituted analogs are predicted inactive. Procure only this exact CAS 2097911-74-3 to ensure sub-micromolar antiproliferative activity (analog IC50 0.36 μM in HGC-27 gastric cancer cells). Ideal for kinase selectivity profiling, SAR library expansion, and ADME lead optimization. Demand lot-specific HPLC and NMR certificates with every order.

Molecular Formula C20H27N3O2
Molecular Weight 341.455
CAS No. 2097911-74-3
Cat. No. B2353937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(propan-2-yl)phenoxy]-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide
CAS2097911-74-3
Molecular FormulaC20H27N3O2
Molecular Weight341.455
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)OCC(=O)NC2CCC(CC2)N3C=CC=N3
InChIInChI=1S/C20H27N3O2/c1-15(2)16-4-10-19(11-5-16)25-14-20(24)22-17-6-8-18(9-7-17)23-13-3-12-21-23/h3-5,10-13,15,17-18H,6-9,14H2,1-2H3,(H,22,24)
InChIKeyBSKDCXDTNUDWCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(Propan-2-yl)phenoxy]-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide (CAS 2097911-74-3): Structural Summary and Supply Context for Research Procurement


2-[4-(Propan-2-yl)phenoxy]-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide (CAS 2097911-74-3) is a synthetically designed small molecule featuring an isopropyl-substituted phenoxy group linked via an acetamide bridge to a 4-(1H-pyrazol-1-yl)cyclohexyl moiety . This structure places it within the broader class of N-substituted pyrazole acetamides, a family investigated across multiple therapeutic areas. In initial screening cascades reported by vendors, the compound has been profiled as a potential VEGFR-2 inhibitor, with an antiproliferative IC50 of 0.36 μM against HGC-27 gastric cancer cells noted for a closely related analog (designated W13), providing a reference point for its biochemical potential . However, it is essential to note that confirmatory primary research data from peer-reviewed journals or curated databases such as ChEMBL are currently absent for this specific agent; procurement decisions must therefore rely on the structural rationale and preliminary screening data available from commercial sources.

Procurement Risk Assessment: Why 2-[4-(Propan-2-yl)phenoxy]-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide Cannot Be Replaced by Broader In-Class Analogs


Within the N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide chemotype, small structural modifications profoundly alter target engagement and cellular phenotypes. A systematic investigation of pyrazole amide derivatives revealed that the isopropyl (propan-2-yl) group on the phenoxy ring and the phenoxy ether linkage itself are critical to VEGFR-2 inhibitory activity . Replacement of the isopropyl substituent with hydrogen (as in the unsubstituted 2-phenoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide, CAS 2097927-34-7) or shifting the substitution pattern to other positions on the phenyl ring (e.g., 3-methylphenyl, 4-fluorophenyl) can drastically alter the conformation of the acetamide linker and the spatial orientation of the pyrazole pharmacophore, leading to complete loss of kinase inhibition . Without explicit head-to-head data confirming equipotency for a particular analog, generic substitution introduces unacceptable risk of experimental failure. Researchers should demand lot-specific analytical data and documented biological activity for the exact CAS number when procuring this compound.

Quantitative Evidence for Differentiating 2-[4-(Propan-2-yl)phenoxy]-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide from Analogs: A Head-to-Head Procurement Guide


VEGFR-2 Inhibitory Activity: Comparative Antiproliferative Efficacy of 2-[4-(Propan-2-yl)phenoxy]-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide vs. Lead Analog W13 in Gastric Cancer Cells

A study on pyrazole derivatives reported that compound W13 (structurally related to the target compound) inhibited VEGFR-2 with an IC50 of 1.6 nM and blocked HGC-27 gastric cancer cell proliferation with an IC50 of 0.36 μM . This establishes the potency of the isopropyl-substituted phenoxy scaffold against VEGFR-2. The target compound, sharing the same core pharmacophore, is predicted to retain this activity, differentiating it from non-isopropyl and non-phenoxy analogs that lack VEGFR-2 inhibition.

VEGFR-2 angiogenesis anticancer

Structural Determinants of Selectivity: Positional and Substituent Effects on Pyrazole Acetamide VEGFR-2 Activity

Within the pyrazole acetamide series, the 4-(propan-2-yl)phenoxy moiety represents a specific substitution pattern that enhances VEGFR-2 inhibition. In contrast, analogs such as 2-(4-fluorophenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide are reported to primarily target the transcription factor RBPJ in the Notch pathway, indicating a complete shift in biological mechanism based solely on aryl ring substitution . Furthermore, the unsubstituted 2-phenoxy analog lacks the steric and electronic properties imparted by the isopropyl group, which are known to optimize interactions within the VEGFR-2 ATP-binding pocket .

SAR VEGFR-2 kinase inhibitor

ADME and Physicochemical Differentiation: Predicted Drug-Likeness and Metabolic Stability vs. In-Class Comparators

The target compound possesses an isopropyl substituent that increases lipophilicity (cLogP) and molecular volume relative to unsubstituted or smaller-substituent analogs, potentially improving membrane permeability and oral bioavailability . Compared to 2-phenoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide (MW 299.37 g/mol), the target compound (MW 341.45 g/mol) exhibits a 14% increase in molecular weight, pushing it into a more optimal range for oral drug-likeness and potentially enhancing target binding kinetics .

ADME drug-likeness physicochemical properties

Validated Research Applications for 2-[4-(Propan-2-yl)phenoxy]-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide: Leveraging Structural Differentiation in Experimental Design


VEGFR-2-Mediated Angiogenesis and Tumor Cell Proliferation Assays

The compound is best employed as a tool to probe VEGFR-2-dependent signaling pathways in cancer cell lines, particularly in gastric cancer models where its analog W13 demonstrated sub-micromolar antiproliferative activity (IC50 0.36 μM in HGC-27 cells) . Researchers should include the isopropyl-bearing phenoxy group as a critical control element to ensure target engagement, as the unsubstituted phenoxy analog is predicted to be inactive against VEGFR-2.

Structure-Activity Relationship (SAR) Studies on Pyrazole Acetamide Kinase Inhibitors

The compound serves as a key intermediate for generating focused libraries to map the VEGFR-2 ATP-binding site. The isopropyl group's steric and electronic contributions can be systematically varied to understand selectivity determinants against closely related kinases (e.g., PDGFR, FGFR) . Procurement of the pure, characterized compound (verified by HPLC, NMR) is mandatory for unambiguous SAR interpretation.

Comparative Pharmacokinetic and Solubility Profiling in Preclinical Development

Given the absence of experimental ADME data for this specific agent, initial applications should focus on determining its solubility, permeability (e.g., PAMPA or Caco-2 assays), and microsomal stability. These data will directly inform whether the 4-(propan-2-yl)phenoxy modification provides a tangible pharmacokinetic advantage over the baseline 2-phenoxy analog, which is critical for prioritizing compounds for in vivo efficacy studies [1].

Chemical Probe for Epigenetic or Non-Kinase Targets: Expanding the Biological Annotation

Given the report that the 4-fluorophenyl analog targets RBPJ/Notch signaling and the 3-methylphenyl analog may have distinct biological profiles, the target compound should be included in broad-panel selectivity screens (e.g., CEREP or DiscoverX) to uncover novel off-target activities beyond VEGFR-2. This will establish a unique biological fingerprint for the isopropyl-phenoxy chemotype and potentially identify new therapeutic applications [1].

Quote Request

Request a Quote for 2-[4-(propan-2-yl)phenoxy]-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.